molecular formula C11H14Br2O B597418 1,3-Dibromo-2-butoxy-5-methylbenzene CAS No. 1245563-06-7

1,3-Dibromo-2-butoxy-5-methylbenzene

Cat. No. B597418
M. Wt: 322.04
InChI Key: YPLYQGOLPZEQHR-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-butoxy-5-methylbenzene is a chemical compound with the molecular formula C11H14Br2O and a molecular weight of 322.04 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1,3-Dibromo-2-butoxy-5-methylbenzene is 1S/C11H14Br2O/c1-3-4-5-14-11-9(12)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Dibromo-2-butoxy-5-methylbenzene are not detailed in the searched resources, general reactions of dibromoalkanes can provide some insight. Dibromoalkanes can undergo various reactions, including bromination of alkenes, alkynes, and anilines . These reactions can be carried out at room temperature in short reaction times using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds .


Physical And Chemical Properties Analysis

1,3-Dibromo-2-butoxy-5-methylbenzene is a liquid at room temperature . It has a molecular weight of 322.04 . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

  • General Properties

    • 1,3-Dibromo-2-butoxy-5-methylbenzene is a chemical compound with the CAS Number: 1245563-06-7 .
    • It has a molecular weight of 322.04 .
    • It is typically stored at temperatures between 2-8°C .
    • Its physical form is liquid .
  • Potential Use in Organic Synthesis

    • Pinacol boronic esters are highly valuable building blocks in organic synthesis .
    • Protodeboronation of 1°, 2° and 3° alkyl boronic esters is not well developed .
    • A catalytic protodeboronation of these esters has been reported, utilizing a radical approach .
    • This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
    • The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
    • The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-dibromo-2-butoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O/c1-3-4-5-14-11-9(12)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLYQGOLPZEQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682139
Record name 1,3-Dibromo-2-butoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-butoxy-5-methylbenzene

CAS RN

1245563-06-7
Record name 1,3-Dibromo-2-butoxy-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-butoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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